molecular formula C15H15ClN2O4 B2836135 N'-(5-chloro-2-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide CAS No. 1396760-02-3

N'-(5-chloro-2-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide

Cat. No.: B2836135
CAS No.: 1396760-02-3
M. Wt: 322.75
InChI Key: CRSGIJXZROCKOJ-UHFFFAOYSA-N
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Description

N'-(5-chloro-2-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a versatile candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(5-chloro-2-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the preparation of the 5-chloro-2-methylphenylamine, which is then reacted with oxalyl chloride to form an intermediate. This intermediate is subsequently reacted with 2-(furan-3-yl)-2-hydroxyethylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N'-(5-chloro-2-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and furan moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N'-(5-chloro-2-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N'-(5-chloro-2-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-chloro-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(5-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxyethyl)oxalamide

Uniqueness

N'-(5-chloro-2-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide is unique due to the presence of the furan-3-yl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c1-9-2-3-11(16)6-12(9)18-15(21)14(20)17-7-13(19)10-4-5-22-8-10/h2-6,8,13,19H,7H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSGIJXZROCKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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